molecular formula C13H19N3O2S B5510062 N'-(2-AZEPANYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE

N'-(2-AZEPANYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE

Cat. No.: B5510062
M. Wt: 281.38 g/mol
InChI Key: SYQIVUKBQLCITF-UHFFFAOYSA-N
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Description

N’-(2-AZEPANYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an azepane ring, a sulfonohydrazide group, and a methyl-substituted benzene ring, making it a subject of interest for researchers in chemistry, biology, and industry.

Properties

IUPAC Name

4-methyl-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-11-6-8-12(9-7-11)19(17,18)16-15-13-5-3-2-4-10-14-13/h6-9,16H,2-5,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQIVUKBQLCITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=NCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-AZEPANYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine to form the intermediate 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with 2-azepanone under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(2-AZEPANYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group into amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N’-(2-AZEPANYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-AZEPANYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-AZEPANYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azepane ring and the sulfonohydrazide group makes it particularly versatile for various applications in research and industry.

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